1-(2-Chlorophenyl)ethane-1,2-diamine 2hcl

Physicochemical Formulation Stability

1-(2-Chlorophenyl)ethane-1,2-diamine dihydrochloride (CAS: 40658-76-2) is a vicinal diamine derivative characterized by a 2-chlorophenyl substitution at the 1-position and formulated as a dihydrochloride salt. Belonging to the class of substituted ethane-1,2-diamines, it features two primary amine groups (hydrogen bond donors: 4, acceptors: and a topological polar surface area (TPSA) of 52 Ų.

Molecular Formula C8H13Cl3N2
Molecular Weight 243.6 g/mol
Cat. No. B13048790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)ethane-1,2-diamine 2hcl
Molecular FormulaC8H13Cl3N2
Molecular Weight243.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CN)N)Cl.Cl.Cl
InChIInChI=1S/C8H11ClN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H
InChIKeyKMMFXUQAIZSHOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl: Compound Identity and Class Baseline for Procurement


1-(2-Chlorophenyl)ethane-1,2-diamine dihydrochloride (CAS: 40658-76-2) is a vicinal diamine derivative characterized by a 2-chlorophenyl substitution at the 1-position and formulated as a dihydrochloride salt [1]. Belonging to the class of substituted ethane-1,2-diamines, it features two primary amine groups (hydrogen bond donors: 4, acceptors: 2) and a topological polar surface area (TPSA) of 52 Ų [2]. The parent free base (CAS: 69810-93-1) has a molecular weight of 170.64 g/mol and a computed XLogP3-AA of 0.5 [2].

Why Simple Substitution with Other Vicinal Diamines or Halogen Isomers Fails for 1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl


Generic substitution among substituted ethane-1,2-diamines is precarious due to the profound impact of halogen identity, substitution position (ortho vs. meta vs. para), and salt form on key procurement-relevant properties. Shifting the chlorine atom from the 2- to the 3- or -4 position alters the dipole moment and the molecule's interaction with biological targets, while changing the halogen (e.g., to fluorine) significantly modifies lipophilicity (XLogP) and molecular weight [1]. Furthermore, selecting the free base over the dihydrochloride salt fundamentally changes solubility and long-term storage stability, which are critical for reproducible experimental protocols .

Quantitative Differentiators for 1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl: Salt Form, Isomerism, and Purity Evidence


Dihydrochloride Salt vs. Free Base: Solubility and Stability Advantage

The procurement of the dihydrochloride salt (CAS 40658-76-2, MW 243.6 g/mol) over the free base (CAS 69810-93-1, MW 170.64 g/mol) provides a quantifiable advantage in formulation and handling [1]. The salt form is generally associated with significantly higher aqueous solubility and enhanced solid-state stability, mitigating the hygroscopicity and carbonate formation common to free amines [2]. Technical datasheets confirm a standard purity of 95% for the salt, which is a baseline for reproducible experimentation .

Physicochemical Formulation Stability

Ortho-Chloro Substitution: Lipophilicity and Steric Signature vs. Halogen Isomers

The 2-chlorophenyl substitution imparts a distinct physicochemical signature compared to its 3- and 4-chloro isomers and its 2-fluoro analog. The free base parent of the target compound has a computed XLogP3-AA of 0.5 [1]. Replacing chlorine with fluorine (2-fluorophenyl isomer) reduces the molecular weight to 154.18 g/mol and typically lowers the XLogP, as fluorine is less lipophilic than chlorine . The ortho substitution also introduces a unique steric environment around the chiral center (defined atom stereocenter count: 0, undefined: 1), which is critical for enantioselective synthesis applications [1].

Medicinal Chemistry SAR Design

Regioisomeric Purity: Differentiating 1-(2-Chlorophenyl) from N1-(2-Chlorophenyl) Analogs

A critical procurement differentiator is the regioisomeric identity of the diamine. The target compound has the 2-chlorophenyl group attached to the 1-position of the ethane backbone (C(CN)N), whereas a common analog, N1-(2-chlorophenyl)ethane-1,2-diamine (CAS 14088-82-5), has the same substituent attached to the nitrogen atom (NCCNC1=CC=CC=C1Cl) [1]. This regioisomerism results in fundamentally distinct chemical reactivity profiles: the 1-position isomer is a benzylic amine, while the N1-isomer is an aniline derivative. Vendors supplying this compound typically provide purity certifications (e.g., ≥95% by HPLC/NMR) to guarantee batch consistency .

Synthetic Intermediate Quality Control Regiochemistry

Defined Application Scenarios for 1-(2-Chlorophenyl)ethane-1,2-diamine 2HCl Based on Quantitative Evidence


Aqueous Formulation Development Requiring Pre-Weighted Stoichiometric Precision

For researchers developing aqueous assays or formulations, the dihydrochloride salt (40658-76-2) is directly selectable. Its molecular weight (243.6 g/mol) precisely accounts for the two HCl equivalents, eliminating the need for in situ salt formation and uncertainty in final concentration, a critical advantage over the free base (MW 170.64 g/mol). The salt's inherent stability and solubility support reproducible stock solution preparation [1].

Structure-Activity Relationship (SAR) Studies Focused on Ortho-Substitution Effects

In medicinal chemistry campaigns exploring halogen-substituted phenylethylenediamine scaffolds, this compound serves as a specific probe for the ortho-chloro effect. Its distinct XLogP (0.5 for the free base) and steric profile can be directly compared to the ortho-fluoro (MW 154.18) or para-chloro analogs (MW 243.56 for the salt) to correlate lipophilic and steric changes with biological target engagement, a process impossible with a single generic diamine [2].

Synthetic Route Scouting for Benzylic Diamine Synthons

The compound is the reagent of choice for chemists seeking a stable, protected form of a benzylic 1,2-diamine. Its unambiguous regiochemistry (1-position substitution) distinguishes it from the N1-(2-chlorophenyl) isomer and ensures the correct nucleophilic reactivity for downstream transformations like heterocycle synthesis or chiral ligand preparation. Vendors provide the necessary analytical documentation (NMR, HPLC) to confirm this identity before use in multi-step organic syntheses [3].

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